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Executive Summary

GB1107 is a potent and selective small-molecule inhibitor of Galectin-3 (Gal-3), a 3-
galactoside-binding lectin implicated in numerous aspects of cancer progression. This technical
guide provides an in-depth overview of the preclinical evidence demonstrating the role of
GB1107 in modulating the tumor microenvironment (TME). By targeting Galectin-3, GB1107
disrupts key pathological processes within the TME, leading to reduced tumor growth,
decreased metastasis, and enhanced anti-tumor immunity. This document summarizes key
quantitative data from preclinical studies in various cancer models, details the experimental
protocols for pivotal assays, and visualizes the underlying signaling pathways and experimental
workflows. The evidence presented herein positions GB1107, and its clinical successor
GB1211, as a promising therapeutic strategy, both as a monotherapy and in combination with
immune checkpoint inhibitors.

Introduction to Galectin-3 in the Tumor
Microenvironment

Galectin-3 is a multifaceted protein that is frequently overexpressed in a wide range of cancers.
[1] Its expression is associated with poor prognosis, metastasis, and resistance to therapy.[1]
Within the TME, Galectin-3, secreted by both tumor and stromal cells, orchestrates a complex
network of interactions that promote tumorigenesis. These include:
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e Immune Suppression: Galectin-3 contributes to an immunosuppressive TME by promoting
the polarization of M2-like tumor-associated macrophages (TAMSs), suppressing T-cell
activation and inducing T-cell apoptosis.[2]

o Tumor Growth and Proliferation: It can directly stimulate cancer cell proliferation and confer
resistance to apoptosis.

o Metastasis: Galectin-3 facilitates cell adhesion, migration, and invasion, key steps in the
metastatic cascade.

e Angiogenesis: It promotes the formation of new blood vessels that supply nutrients to the
tumor.

Given its central role in fostering a pro-tumorigenic microenvironment, Galectin-3 has emerged
as a compelling therapeutic target.

GB1107: A Selective Galectin-3 Inhibitor

GB1107 is a small molecule designed to selectively inhibit the carbohydrate-recognition
domain of Galectin-3, thereby blocking its downstream functions. Preclinical studies have
demonstrated its efficacy in various cancer models, highlighting its potential to remodel the
TME and impede cancer progression.

Preclinical Efficacy of GB1107 in Oncology
Lung Adenocarcinoma

In preclinical models of lung adenocarcinoma, GB1107 has demonstrated significant anti-tumor
activity, both as a monotherapy and in combination with anti-PD-L1 checkpoint inhibitors.[1][3]

[4]115]

Table 1: Efficacy of GB1107 in a Syngeneic Mouse Model of Lung Adenocarcinoma (LLC1)[1]
[6]
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Mean Tumor % Tumor Mean Tumor % Tumor
Treatment . .
= Volume (mm?3) Growth Weight (mg) at Weight
rou
> at Day 18 Inhibition Day 18 Reduction
Vehicle ~1100 - ~120 -
GB1107 (10
_ ~570 48% ~63 47.5%
mg/kg, daily)
Anti-PD-L1 ~1050 4.5% ~115 4.2%
GB1107 + Anti-
~550 50% ~60 50%

PD-L1

Table 2: Effect of GB1107 on Metastasis in a Lung Adenocarcinoma Model[1][6]

Relative Lung Tumor

Treatment Group

% Reduction in Metastasis

Burden (Luciferase Signal)

Vehicle 1.0

GB1107 (10 mg/kg, daily) 0.21

79%

Table 3: Modulation of the Tumor Microenvironment by GB1107 in Lung Adenocarcinoma[1][6]

Immune Cell Change with Gene Expression Change with
Population GB1107 Treatment Marker GB1107 Treatment
M1 Macrophages o )

Increased Infiltration iINOS Upregulated
(CD206-)
M2 Macrophages o

Decreased Infiltration Argl Downregulated
(CD206+)
CD8+ T-cells Increased Infiltration Granzyme B, IFN-y Upregulated

Thyroid Cancer
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In in vitro models of thyroid cancer, GB1107 has been shown to inhibit key processes
associated with metastasis.[7][8][9]

Table 4: In Vitro Effects of GB1107 on Thyroid Cancer Cells[7][8][9]

. GB1107 Effect on Cell Effect on Cell
Cancer Cell Line . . . .
Concentration Migration Invasion
FTC-133 10 uM Significant Inhibition Significant Inhibition
8505C 10 uM Significant Inhibition Significant Inhibition
FTC-133 100 uM Strong Inhibition Strong Inhibition
8505C 100 uM Strong Inhibition Strong Inhibition

Pancreatic Cancer

Preclinical studies in pancreatic cancer models suggest that GB1107 can enhance the efficacy
of immunotherapy.[10] Genetic deletion of Galectin-3 in a mouse model of pancreatic ductal
adenocarcinoma (PDAC) led to an increase in T-cell infiltration and an altered myeloid cell
phenotype, making the tumors more susceptible to immune checkpoint blockade.[10]
Treatment with GB1107 in combination with a KRAS G12D inhibitor resulted in significantly
enhanced therapeutic efficacy in an orthotopic pancreatic tumor mouse model.[10]

Gastric Cancer

In a preclinical orthotopic mouse model of gastric cancer, the GB1107 analogue demonstrated
the ability to inhibit tumor growth. This effect is linked to the role of Galectin-3 in promoting a
pro-tumorigenic inflammatory state in the gastric mucosa.

Mechanism of Action: Signaling Pathways
Modulated by GB1107

GB1107's therapeutic effects stem from its inhibition of Galectin-3, which in turn modulates
several critical intracellular signaling pathways.
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Figure 1: GB1107 inhibits Galectin-3, blocking multiple pro-tumorigenic signaling pathways.

Experimental Protocols

In Vivo Tumor Growth and Metastasis Studies (Lung
Adenocarcinoma)[1][6]

e Cell Lines: Lewis Lung Carcinoma (LLC1) cells.

e Animal Models: C57BL/6 mice for syngeneic models.

e Tumor Implantation: Subcutaneous injection of LLC1 cells into the flanks of mice. For

metastasis studies, intravenous injection of luciferase-expressing LLC1 cells.
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o Treatment: Oral gavage of GB1107 (10 mg/kg) daily. For combination studies, intraperitoneal
injection of anti-PD-L1 antibody.

e Tumor Measurement: Tumor volume measured regularly with calipers. At the end of the
study, tumors are excised and weighed.

» Metastasis Quantification: Lung metastasis quantified by measuring luciferase activity in
whole-lung lysates.

» Immunophenotyping: Tumors are dissociated into single-cell suspensions and analyzed by
flow cytometry for immune cell populations (macrophages, T-cells).

» Gene Expression Analysis: RNA is extracted from tumor tissue and analyzed by gPCR for
markers of immune activation.
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Figure 2: General workflow for in vivo preclinical evaluation of GB1107.

In Vitro Cell Migration and Invasion Assays (Thyroid
Cancer)[7][8][9]
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e Cell Lines: FTC-133 and 8505C human thyroid cancer cell lines.

» Migration Assay: Boyden chamber assay. Cells are seeded in the upper chamber of a
transwell insert, and chemoattractant is placed in the lower chamber. Migrated cells on the
underside of the insert are stained and quantified.

 Invasion Assay: Similar to the migration assay, but the transwell insert is coated with Matrigel
to simulate the extracellular matrix. Invading cells are quantified.

e Treatment: GB1107 is added to the cell culture medium at various concentrations.

o Western Blot Analysis: To assess the impact on signaling pathways, cell lysates are analyzed
by Western blot for key proteins such as phosphorylated AKT and (3-catenin.

Clinical Development and Future Perspectives

While direct clinical trial data for GB1107 in oncology is not publicly available, its orally
available analogue, GB1211, is currently in clinical development.

e GALLANT-1 Trial (NCT05240131): A Phase 1b/2a trial of GB1211 in combination with the
anti-PD-L1 antibody atezolizumab for the first-line treatment of non-small cell lung cancer
(NSCLC).[11][12] Topline results showed an encouraging objective tumor response rate of
60% in patients who received the recommended Phase 2 dose.[13]

e Melanoma and Head and Neck Squamous Cell Carcinoma Trial: An investigator-initiated
Phase 2 trial is evaluating GB1211 in combination with the anti-PD-1 antibody
pembrolizumab in patients with metastatic melanoma and HNSCC.[14]

The promising preclinical data for GB1107, coupled with the early clinical success of its
successor GB1211, strongly supports the continued investigation of Galectin-3 inhibition as a
novel strategy to overcome resistance to immunotherapy and improve outcomes for cancer
patients.

Conclusion

GB1107 effectively modulates the tumor microenvironment by inhibiting the multifaceted pro-
tumorigenic functions of Galectin-3. Preclinical evidence across multiple cancer types

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b607606?utm_src=pdf-body
https://www.benchchem.com/product/b607606?utm_src=pdf-body
https://clin.larvol.com/trial-detail/NCT05240131
https://www.clinicaltrials.gov/study/NCT05240131
https://synapse.patsnap.com/article/first-patient-enrolls-in-phase-2-gb1211-pembrolizumab-trial
https://clin.larvol.com/trial-detail/NCT05913388
https://www.benchchem.com/product/b607606?utm_src=pdf-body
https://www.benchchem.com/product/b607606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

demonstrates its ability to reduce tumor growth and metastasis, and importantly, to reprogram
the immune landscape to be more responsive to anti-tumor immunity. The ongoing clinical
development of the Galectin-3 inhibitor GB1211 further validates this approach. The data
compiled in this guide underscore the significant potential of targeting Galectin-3 with inhibitors
like GB1107 as a valuable addition to the oncology armamentarium. Further research is
warranted to fully elucidate the therapeutic potential of this class of drugs in a broader range of
malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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